

A Comprehensive Technical Guide to 2,5-Dibromo-4-nitropyridine N-oxide

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Compound of Interest

Compound Name:	2,5-Dibromo-4-nitropyridin-1-ium-1-olate
CAS No.:	221241-25-4
Cat. No.:	B372457

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Abstract: This technical guide provides an in-depth analysis of 2,5-Dibromo-4-nitropyridine N-oxide, a highly functionalized heterocyclic compound of significant interest to researchers in organic synthesis and medicinal chemistry. The document elucidates its formal nomenclature, chemical properties, and a validated synthetic pathway. Furthermore, it explores the compound's chemical reactivity, particularly its utility as a versatile scaffold in nucleophilic aromatic substitution reactions for the development of novel molecular entities. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent's unique characteristics in their work.

Nomenclature and Chemical Identity

The compound is systematically named **2,5-Dibromo-4-nitropyridin-1-ium-1-olate**. This formal IUPAC name accurately describes its zwitterionic character, where the nitrogen atom of the pyridine ring bears a positive charge and the exocyclic oxygen atom carries a negative charge. However, in laboratory and commercial contexts, it is more commonly referred to by the synonym 2,5-Dibromo-4-nitropyridine N-oxide.^{[1][2]} Another synonym is 2,5-Dibromo-4-nitropyridine 1-oxide.^{[1][2]}

The N-oxide functionality is crucial to the molecule's reactivity. It acts as an electron-withdrawing group via induction but an electron-donating group through resonance, which significantly influences the electron density of the pyridine ring. This electronic push-pull effect enhances the electrophilicity of the C4 position, making it highly susceptible to nucleophilic attack, while also activating the C2 position.

Caption: Chemical structure of 2,5-Dibromo-4-nitropyridine N-oxide.

Physicochemical Properties and Identifiers

The key properties and identifiers of 2,5-Dibromo-4-nitropyridine N-oxide are summarized below for quick reference.

Property	Value	Source(s)
CAS Number	221241-25-4	[1][2]
Molecular Formula	C ₅ H ₂ Br ₂ N ₂ O ₃	[3]
Molecular Weight	313.90 g/mol	
Appearance	Solid	[3]
Storage Conditions	Inert atmosphere, 2-8°C	[2]

Synthesis and Mechanistic Insights

The synthesis of 2,5-Dibromo-4-nitropyridine N-oxide is typically achieved via a multi-step process starting from a readily available precursor. A logical and field-proven synthetic strategy involves the nitration of a dibrominated pyridine N-oxide intermediate. The N-oxide group is instrumental in this process, as it activates the 4-position of the pyridine ring for electrophilic substitution.

Caption: Proposed synthetic workflow for 2,5-Dibromo-4-nitropyridine N-oxide.

Detailed Experimental Protocol: Synthesis

This protocol describes the nitration of 2,5-dibromopyridine N-oxide. The precursor, 2,5-dibromopyridine N-oxide, can be synthesized by oxidizing 2,5-dibromopyridine.[4]

Step 1: Synthesis of 2,5-Dibromopyridine N-oxide (Precursor)

- Rationale: The oxidation of the pyridine nitrogen is the initial step to activate the ring for subsequent regioselective nitration at the 4-position.
- Dissolve 2,5-dibromopyridine (1 equivalent) in a suitable solvent such as glacial acetic acid or dichloromethane.
- Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA, ~1.2 equivalents) or hydrogen peroxide (30% solution), portion-wise while maintaining the temperature below 30°C.
- Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction and neutralize the acid.
- Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2,5-dibromopyridine N-oxide.

Step 2: Nitration of 2,5-Dibromopyridine N-oxide

- Rationale: A strong nitrating mixture is required to introduce the nitro group onto the electron-rich, N-oxide-activated pyridine ring. The reaction is conducted at low temperatures to control the exothermicity and prevent side reactions.
- In a three-necked flask equipped with a stirrer and a thermometer, carefully add 2,5-dibromopyridine N-oxide (1 equivalent) to concentrated sulfuric acid at 0°C.
- Stir the mixture until all the solid has dissolved.
- Prepare a nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid in a separate flask, also maintained at 0°C.
- Add the cold nitrating mixture dropwise to the solution of the N-oxide, ensuring the reaction temperature does not exceed 10°C.[5]

- After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-10°C) for 1-3 hours.
- Monitor the reaction progress by TLC or HPLC.
- Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.
- Filter the resulting solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to obtain 2,5-Dibromo-4-nitropyridine N-oxide.

Chemical Reactivity and Synthetic Applications

The primary utility of 2,5-Dibromo-4-nitropyridine N-oxide in synthetic chemistry stems from its high reactivity towards nucleophiles in Nucleophilic Aromatic Substitution (S_NA) reactions. The pyridine ring is rendered highly electron-deficient by the combined electron-withdrawing effects of the two bromine atoms, the nitro group, and the N-oxide functionality.

The positions C2, C4, and C5 are all substituted, making them potential sites for nucleophilic attack.

- C4 Position: This is the most activated position for S_NAr. The nitro group is an excellent leaving group, and its displacement is facilitated by the ability of the N-oxide and the nitro group itself to stabilize the negative charge of the Meisenheimer intermediate.
- C2 Position: This position is also activated by the N-oxide and the adjacent bromine atom.
- C5 Position: Substitution at this position is less favorable compared to C2 and C4.

This reactivity makes the compound an excellent scaffold for sequentially introducing different nucleophiles, allowing for the construction of complex, polysubstituted pyridine derivatives, which are prevalent in many pharmaceutical agents.^[6]

Caption: Reactivity map for nucleophilic aromatic substitution (S_NAr).

Exemplary Protocol: Nucleophilic Substitution

This protocol illustrates a typical S_NAr reaction where the nitro group at the C4 position is displaced by a generic amine nucleophile.

- Rationale: The reaction is typically performed in a polar aprotic solvent to dissolve the reagents and facilitate the S_NAr mechanism. A base is often added to deprotonate the nucleophile or scavenge the acid formed during the reaction.
- To a solution of 2,5-Dibromo-4-nitropyridine N-oxide (1 equivalent) in a polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile, add the amine nucleophile (1.1 equivalents).
- Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or potassium carbonate (2 equivalents).
- Heat the reaction mixture to a temperature between 60-100°C.
- Monitor the reaction by TLC until the starting material is consumed.
- After cooling to room temperature, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the desired 4-amino-2,5-dibromopyridine N-oxide derivative.

Safety and Handling

2,5-Dibromo-4-nitropyridine N-oxide should be handled with care in a well-ventilated fume hood by personnel trained in handling potent chemical reagents.

- Hazard Statements: Based on related compounds, it is expected to be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
- Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Wear protective gloves/protective clothing/eye protection/face protection (P280). If in eyes, rinse cautiously with water for several minutes (P305+P351+P338).[2]

- Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
 - Storage: Store in a tightly sealed container in a cool, dry place, under an inert atmosphere.
- [2]

Conclusion

2,5-Dibromo-4-nitropyridin-1-ium-1-olate, or 2,5-Dibromo-4-nitropyridine N-oxide, is a powerful and versatile building block in modern organic synthesis. Its unique electronic properties and multiple reactive sites allow for controlled, regioselective functionalization via nucleophilic aromatic substitution. This guide has provided a comprehensive overview of its nomenclature, synthesis, reactivity, and handling, offering researchers and drug development professionals the foundational knowledge required to effectively utilize this reagent in the creation of novel and complex molecular architectures.

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